2,2'-Dimethoxybiphenyl

Overview

Description

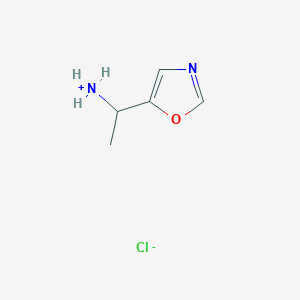

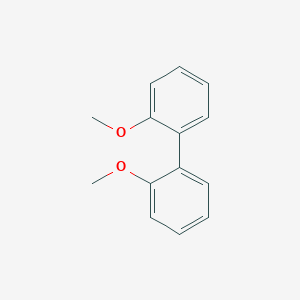

2,2’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the second carbon of each benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with various cellular components, including proteins and enzymes

Mode of Action

It’s known that the compound can interact with its targets through hydrogen bonding . The angle between the least-squares planes of the two aromatic rings is 66.94°, and the methoxy group, with a twist angle of 10.69°, is slightly out of the plane of the benzene ring . In the crystal structure, C—H…π interactions are observed between adjacent molecules along the c-axis direction .

Biochemical Pathways

It’s known that small-molecule intermediates of metabolic pathways can act as intra- and extracellular signals that influence the outcome of an immune response

Pharmacokinetics

The compound’s molecular formula is c14h14o2, and it has an average mass of 214260 Da These properties could influence its bioavailability and pharmacokinetics

Result of Action

It’s known that the compound is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2’-Dimethoxybiphenyl involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with hypophosphorous acid . Another method includes the use of 2,2’-biphenol and dimethyl carbonate .

Industrial Production Methods

Industrial production methods for 2,2’-Dimethoxybiphenyl typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxybiphenyl undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form biphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Biphenyl and its derivatives.

Substitution: Halogenated biphenyls and other substituted biphenyl derivatives.

Scientific Research Applications

2,2’-Dimethoxybiphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

2,2’-Dimethylbiphenyl: Similar structure but with methyl groups instead of methoxy groups.

2,2’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methoxy groups.

5,5’-Dimethoxybiphenyl-2,2’-diol: A derivative with additional hydroxyl groups.

Uniqueness

2,2’-Dimethoxybiphenyl is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

IUPAC Name |

1-methoxy-2-(2-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMKUVCDINAAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346395 | |

| Record name | 2,2'-Dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4877-93-4 | |

| Record name | 2,2'-Dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-dimethoxybiphenyl?

A1: this compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol. [, ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, multiple studies have characterized this compound using spectroscopic methods including MS, UV, IR, and 1D and 2D NMR. [, , , ] These techniques provide detailed insights into the compound's structure and properties.

Q3: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound serves as a key building block in synthesizing ligands for metal complexes with catalytic applications. For example, it's used in the synthesis of a chiral heterophosphepine ligand employed in rhodium and platinum complexes for asymmetric hydrogenation and C-C bond formation reactions. []

Q4: Have there been any computational studies on this compound?

A5: Yes, the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method has been employed to investigate the stable conformations and hydrogen bonding behavior of this compound and related compounds. [] This study revealed that the most stable conformations are nonplanar, with a phenyl ring rotation angle of 120-135°.

Q5: How do structural modifications of this compound impact its activity?

A6: Research on bis-imidazolidineiminothiones incorporating this compound as a linker between N-(3) atoms demonstrated that the choice of substituents on the N-(1) position significantly influences the compound's cytotoxicity against various tumor cell lines and its antimicrobial activity. [] This highlights the importance of the this compound scaffold and the potential for fine-tuning activity through structural modifications.

Q6: What analytical methods are commonly employed for the characterization and quantification of this compound?

A7: Several analytical techniques are utilized to analyze this compound, including nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and various chromatographic methods. [, , , ] These methods help in determining its structure, purity, and presence in complex mixtures.

Q7: Are there any known alternatives or substitutes for this compound in its various applications?

A8: While direct substitutes for this compound are not explicitly mentioned in the provided research, related biphenyl derivatives and other aromatic compounds may offer alternative structural motifs for specific applications. [, , ] The choice of an appropriate alternative would depend on the specific application and desired properties.

Q8: What research infrastructure and resources are crucial for advancing the understanding and applications of this compound?

A8: Access to advanced synthetic chemistry facilities, analytical instrumentation (NMR, X-ray diffraction, mass spectrometry), and computational resources is essential for further research. Collaborative efforts between synthetic chemists, analytical chemists, and computational modelers will be vital in maximizing the potential of this compound and its derivatives.

Q9: What are some historical milestones in the research of this compound?

A10: Early research on this compound focused on understanding its reactivity and exploring its use as a building block in organic synthesis. [, , ] More recent studies have investigated its role in polymerization reactions and as a component of ligands for metal complexes. [, , , , ] This evolution reflects the growing interest in this versatile compound.

Q10: How does research on this compound benefit from cross-disciplinary collaborations?

A11: The diverse applications of this compound necessitate collaboration between organic chemists, polymer scientists, material scientists, and computational chemists. [, , , , ] For example, understanding its behavior in polymerization reactions requires expertise from both polymer chemistry and organic synthesis, while the development of novel catalysts incorporating this compound-based ligands benefits from input from organometallic chemistry and computational modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

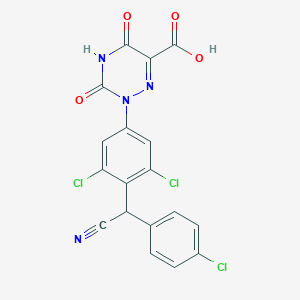

![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)

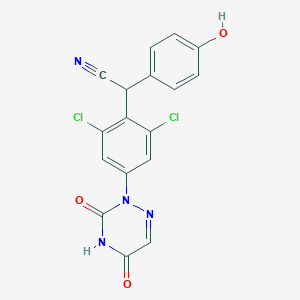

![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)